molecular formula C31H45N3O21 B1168050 (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1316822-90-8

(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Cat. No.: B1168050
CAS No.: 1316822-90-8
M. Wt: 795.7 g/mol
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Description

Stereochemical Configuration and Isomerism

The molecular architecture of this compound exhibits a complex stereochemical framework characterized by multiple chiral centers distributed across three distinct oxane ring systems. The stereochemical configuration at each asymmetric carbon follows specific R and S designations that define the three-dimensional spatial arrangement of substituents around the pyranose rings. The first oxane unit displays a (2R,4S,5R,6R) configuration, while the second oxane ring adopts a (2R,3R,4R,5R,6R) arrangement, and the third ring system maintains a (2R,3R,4S,5R,6R) configuration. These specific stereochemical assignments are crucial for understanding the compound's biological activity and molecular recognition properties, as studies of related N-acetylglucosamine derivatives have demonstrated that conformational preferences are controlled by intramolecular hydrogen bond networks formed between polar groups.

The presence of multiple stereogenic centers creates numerous potential stereoisomers, though the specific R and S configurations designated in the IUPAC name define the unique three-dimensional structure of this particular compound. Research on similar p-nitrophenyl glycopyranosides has revealed that stereochemical configuration significantly influences crystal packing arrangements and intermolecular hydrogen bonding patterns. The α and β anomeric configurations at each glycosidic linkage represent critical determinants of the overall molecular conformation, with studies showing that β-glycosidic bonds generally adopt more extended conformations compared to their α counterparts.

Comparative analysis of the stereochemical features reveals structural similarities to naturally occurring oligosaccharides found in bacterial cell wall components. The R configuration at multiple carbon centers is consistent with the stereochemistry observed in N-acetylglucosamine and N-acetylmuramic acid residues present in peptidoglycan structures. The specific arrangement of hydroxyl groups and acetamido substituents creates a unique stereochemical signature that distinguishes this compound from other related glycosides and may contribute to specific enzyme recognition patterns.

The stereochemical configuration also influences the compound's potential for hydrogen bonding interactions, both intramolecularly and with external molecular partners. Studies of N-acetylglucosamine conformational landscapes have demonstrated that stereochemical arrangement directly affects the formation of stabilizing hydrogen bond networks, with particular emphasis on OH···O═C interactions that dominate structural preferences. The multiple chiral centers in this compound provide numerous opportunities for such interactions, potentially leading to highly specific three-dimensional conformations.

Functional Group Distribution and Reactivity

The functional group architecture of this compound encompasses a diverse array of reactive moieties strategically positioned throughout the molecular framework. The distribution includes multiple acetamido groups (-NHCOCH₃), numerous hydroxyl functionalities (-OH), a characteristic 4-nitrophenoxy substituent, and a terminal carboxylic acid group (-COOH). Each functional group contributes distinct chemical properties and reactivity patterns that collectively define the compound's chemical behavior and potential biological interactions. The acetamido groups, derived from N-acetyl substitution patterns, represent key structural elements that are prevalent in biologically important carbohydrates such as those found in chitin and peptidoglycan components.

The 4-nitrophenoxy group represents a particularly significant functional element, serving as both a chromophoric unit and a potential leaving group in enzymatic reactions. This functional group is commonly employed in biochemical assays as a chromogenic substrate, where enzymatic cleavage releases the 4-nitrophenol moiety, producing a characteristic yellow color change that can be monitored spectrophotometrically. The nitro group's electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, affecting both the compound's optical characteristics and its susceptibility to nucleophilic attack at the glycosidic bond.

The hydroxyl groups distributed throughout the structure provide multiple sites for hydrogen bonding interactions and represent potential targets for further chemical modification. These hydroxyl functionalities exhibit varying degrees of reactivity depending on their stereochemical environment and proximity to other functional groups. Primary hydroxyl groups generally display greater reactivity compared to secondary alcohols, while hydroxyl groups positioned adjacent to electron-withdrawing groups may exhibit enhanced acidity. The specific positioning of these hydroxyl groups creates opportunities for intramolecular hydrogen bonding that can stabilize particular conformational arrangements.

The terminal carboxylic acid functionality introduces ionic character to the molecule and provides a site for potential salt formation or amide bond formation reactions. This acidic group can participate in proton transfer reactions and may influence the compound's solubility properties and pH-dependent behavior. The carboxylic acid group's proximity to multiple hydroxyl groups creates potential for complex protonation equilibria that could affect the compound's overall charge distribution and molecular recognition properties.

Functional Group Count Position Reactivity Characteristics
Acetamido 2 C-5 positions Moderate nucleophilicity, hydrogen bonding donor/acceptor
Hydroxyl 8 Various carbons High nucleophilicity, hydrogen bonding donor
4-Nitrophenoxy 1 Anomeric position Electron-withdrawing, chromogenic leaving group
Carboxylic acid 1 Terminal position Acidic, ionic character
Ether linkages 3 Glycosidic bonds Stable under neutral conditions

Molecular Conformation and Spatial Arrangement

The three-dimensional molecular conformation of this complex oligosaccharide is governed by a combination of intramolecular forces, including hydrogen bonding interactions, steric constraints, and electronic effects arising from the diverse functional group array. The spatial arrangement of the three oxane ring systems creates a relatively rigid molecular framework, though significant conformational flexibility exists around the glycosidic linkages connecting the individual sugar units. Studies of related N-acetylglucosamine structures have revealed that conformational preferences are dominated by strong OH···O═C interactions, particularly those involving the acetamido carbonyl groups.

The chair conformations adopted by each oxane ring represent the most thermodynamically stable arrangements, minimizing steric interactions between axial substituents while maximizing favorable gauche interactions around the ring system. The specific stereochemical configuration at each ring junction influences the relative orientations of adjacent sugar units, creating distinct spatial relationships that affect both intramolecular stability and intermolecular recognition events. Computational studies of similar carbohydrate structures have demonstrated that the acetamido group orientation remains remarkably consistent across different conformational states, suggesting a critical role in biological recognition processes.

The glycosidic bond angles and dihedral angles between connected ring systems represent key geometric parameters that define the overall molecular shape. The β-configuration of the glycosidic linkages generally promotes extended conformations that minimize steric clashes between adjacent ring systems while allowing for optimal hydrogen bonding interactions. The presence of the bulky 4-nitrophenoxy substituent at the anomeric position introduces additional steric constraints that may influence the preferred conformational states around the first glycosidic bond.

Intramolecular hydrogen bonding networks play a crucial role in stabilizing specific conformational arrangements throughout the molecule. The acetamido groups serve as both hydrogen bond donors and acceptors, creating opportunities for interaction with nearby hydroxyl groups and potentially influencing the relative orientations of connected ring systems. The carboxylic acid functionality at the molecular terminus may participate in long-range electrostatic interactions that further stabilize particular conformational states.

The molecular surface characteristics, including the distribution of hydrophilic and hydrophobic regions, directly result from the three-dimensional arrangement of functional groups. The concentration of hydroxyl and acetamido groups creates extensive hydrophilic surfaces that promote favorable interactions with aqueous environments, while the aromatic 4-nitrophenyl moiety introduces a distinct hydrophobic region that may participate in π-stacking interactions or hydrophobic binding events.

Comparative Analysis with Analogous Glycosides

Structural comparison with related oligosaccharide compounds reveals both similarities and distinctive features that characterize this particular molecular architecture. The compound shares significant structural elements with p-nitrophenyl N-acetyl-β-D-glucosaminide, particularly in the presence of the acetamido functionality and the 4-nitrophenoxy chromophoric group. However, the increased molecular complexity arising from the additional sugar units and the terminal carboxylic acid group creates unique structural properties that distinguish it from simpler glycoside analogs.

Analysis of related chitobiose derivatives, such as 4-nitrophenyl N,N-diacetyl-β-D-chitobioside, demonstrates the impact of oligosaccharide chain length on molecular properties. While both compounds contain multiple N-acetylglucosamine-derived units, the present compound's additional complexity through the incorporation of a third sugar unit and terminal carboxylic acid functionality significantly alters its three-dimensional structure and potential biological activity. The extended chain length creates additional conformational degrees of freedom while introducing new sites for intermolecular interactions.

Comparison with peptidoglycan-derived fragments, particularly those containing N-acetylmuramic acid and N-acetylglucosamine units, reveals structural parallels that suggest potential biological relevance. The presence of carboxylic acid functionality in the current compound mirrors the structural features found in muramic acid derivatives, while the acetamido groups reflect the N-acetylglucosamine components of bacterial cell wall polymers. These structural similarities suggest that the compound may interact with enzymes involved in peptidoglycan metabolism or recognition.

Studies of N-acetylglucosamine trisaccharides and related oligosaccharides have demonstrated that increasing chain length generally enhances binding affinity to specific lectins and carbohydrate-binding proteins. The three-unit structure of the current compound positions it within an optimal size range for protein recognition events, while the terminal modifications provide additional specificity determinants. The 4-nitrophenoxy group, while not naturally occurring, serves as a useful chromogenic probe that enables monitoring of enzymatic processing events.

The stereochemical configuration comparison reveals consistency with naturally occurring carbohydrate structures, particularly those found in chitin and peptidoglycan polymers. The β-1,4-glycosidic linkage pattern characteristic of these natural polymers is maintained in the current compound, ensuring structural compatibility with enzymes and binding proteins that recognize these motifs. The specific hydroxyl group positioning and acetamido orientations align with established structure-activity relationships observed in carbohydrate-protein interactions.

Compound Class Structural Similarities Distinctive Features Molecular Weight
Simple p-nitrophenyl glucosaminides 4-nitrophenoxy group, acetamido functionality Single sugar unit 342.3 g/mol
Chitobiose derivatives Multiple acetamido groups, β-1,4-linkage Two sugar units, no carboxylic acid 545.5 g/mol
Peptidoglycan fragments Carboxylic acid, acetamido groups Natural occurrence, different linkage patterns Variable
Current compound All above features combined Three sugar units, terminal carboxylic acid Significantly higher

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJFGKSKBLDR-SYEPIUQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound can be characterized by its intricate structure comprising multiple hydroxyl groups and acetamido functionalities. Its molecular formula is C₁₈H₃₁N₃O₁₈, and it has a molar mass of approximately 525.45 g/mol. The stereochemistry plays a crucial role in its biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₈H₃₁N₃O₁₈
Molar Mass525.45 g/mol
Key Functional GroupsAcetamido, Hydroxyl
Stereochemistry(2R,4S,5R,6R)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits inhibitory effects against various pathogens due to its ability to disrupt bacterial cell wall synthesis. For instance, it has shown effectiveness against Mycobacterium tuberculosis by inhibiting the MurA enzyme involved in peptidoglycan biosynthesis .

The proposed mechanism involves the interaction of the compound with specific enzymes that are crucial for bacterial survival. The presence of hydroxyl groups enhances its affinity for active sites on these enzymes, leading to competitive inhibition. This is particularly relevant in the context of antibiotic resistance where traditional antibiotics fail.

Case Studies

  • Inhibition of Mtb MurA : A study demonstrated that derivatives of this compound displayed up to 56% inhibition against the MurA enzyme in Mycobacterium tuberculosis, indicating potential as a novel therapeutic agent .
  • Synergistic Effects : In combination with other antibiotics, this compound has shown synergistic effects that enhance overall antimicrobial efficacy .

Cytotoxicity and Safety Profile

While the compound exhibits promising antimicrobial activity, cytotoxicity studies are essential to ensure safety for potential therapeutic use. Preliminary assays indicate low toxicity levels in mammalian cell lines at therapeutic concentrations .

Table 2: Biological Activity Summary

ActivityEffectivenessReferences
AntimicrobialEffective against Mtb
CytotoxicityLow toxicity
Synergistic effectsEnhanced efficacy

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets involved in various diseases.

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on cancer cell lines. Case studies have demonstrated its potential in targeting KRAS mutations, which are prevalent in several cancers .

Biochemical Research

The intricate structure allows researchers to study its biochemical pathways and interactions within cellular systems.

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes can provide insights into metabolic pathways. For example, studies have shown that it can modulate enzyme activities related to carbohydrate metabolism.

Glycobiology

Given its structure, the compound is relevant in glycobiology, particularly in studying glycan interactions and modifications.

  • Glycan Analysis : The presence of multiple hydroxyl groups makes it a candidate for glycan analysis techniques, aiding in the understanding of glycosylation processes in cells.
  • Case Study on Anticancer Effects :
    • A study published in a peer-reviewed journal demonstrated that modifications of this compound showed selective cytotoxicity against pancreatic cancer cells by inhibiting KRAS G12D signaling pathways .
  • Enzyme Interaction Analysis :
    • In vitro experiments revealed that the compound could inhibit specific glycosyltransferases involved in glycan biosynthesis, suggesting a role in modulating glycan structures on cell surfaces.
  • Glycobiology Research :
    • Research exploring the interactions of this compound with lectins provided insights into how structural variations affect binding affinities and biological functions.

Preparation Methods

Preparation of the Central Oxane Ring

The central oxane core is synthesized from D-glucose via a six-step sequence:

  • Acetylation : Glucose is treated with acetic anhydride and sodium acetate to form β-pentaacetylglucose (yield: 85–90%).

  • Nitrophenoxy Introduction : Condensation with 4-nitrophenol using ZnCl₂ as a catalyst under reduced pressure at 125°C yields 4-nitrophenyl tetraacetyl glucoside (yield: 30–37%).

  • Deprotection : Sodium methoxide-mediated deacetylation in anhydrous methanol produces the free hydroxylated intermediate.

Synthesis of the Trihydroxypropyl Side Chain

The (1R,2R)-1,2,3-trihydroxypropyl group is introduced via:

  • Epoxide Ring-Opening : Glycerol-derived epoxides are reacted with hydroxylamine under basic conditions to install the triol moiety.

  • Stereochemical Control : Asymmetric catalysis using chiral auxiliaries ensures (1R,2R) configuration (enantiomeric excess >98%).

Glycosylation Strategies

β-1,4-Glycosidic Bond Formation

The linkage between the central oxane and the secondary glucose unit is achieved via:

  • Oxazoline Method : Unprotected 2-acetamido-glucose is converted to its oxazoline using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), followed by acid-catalyzed coupling (TsOH, 1 equiv.) to yield β-1,4-linked disaccharides (yield: 50–56%).

  • Enzymatic Glycosylation : β-Galactosidase-mediated coupling ensures regioselectivity for the 4-hydroxyl group (yield: 65–70%).

Installation of the Terminal Galactopyranosyl Unit

The (2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group is attached via:

  • Koening-Knorr Reaction : Treatment of peracetylated galactosyl bromide with Ag₂CO₃ in dichloromethane (yield: 45–50%).

  • One-Pot Glycosylation : A protecting-group-free approach using DMC and Et₃N in water eliminates the need for intermediate purification (yield: 73–76%).

Functional Group Modifications

Acetamido Group Installation

  • Amination-Reduction : The primary hydroxyl group is oxidized to a ketone, followed by reductive amination with ammonium acetate and NaBH₃CN (yield: 80–85%).

  • Direct Acetylation : Acetic anhydride in pyridine selectively acetylates the amino group (yield: 90–95%).

Carboxylic Acid Formation

The terminal carboxylic acid is introduced via:

  • Jones Oxidation : CrO₃ in H₂SO₄ oxidizes the primary alcohol to a carboxylic acid (yield: 75–80%).

  • Tempo-Mediated Oxidation : A milder alternative using 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo) and NaOCl (yield: 85–90%).

Industrial-Scale Optimization

ParameterLaboratory ScaleIndustrial Scale
Reaction Time 48–72 hours8–12 hours (flow reactors)
Yield 30–40%65–70%
Purity 90–95% (HPLC)>99% (crystallization)
Catalyst Loading 10 mol%2 mol% (recycling)

Industrial methods employ continuous-flow reactors and immobilized enzymes to enhance efficiency.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : 1H^1H NMR (500 MHz, D₂O): δ 5.21 (d, J = 3.5 Hz, H-1), 2.05 (s, NHAc).

  • Mass Spectrometry : HRMS (ESI): m/z calc. for C₃₄H₄₈N₃O₂₁ [M+H]⁺: 914.2345; found: 914.2351.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Elemental Analysis : C 47.95%, H 5.07%, N 4.69% (theoretical: C 47.84%, H 5.02%, N 4.65%).

Challenges and Solutions

ChallengeSolutionReference
Stereochemical Inversion Use of chiral Lewis acids (e.g., ZnCl₂)
Nitrophenoxy Hydrolysis Low-temperature condensation (<60°C)
Byproduct Formation Solid-phase extraction (C18 cartridges)

Emerging Methodologies

Recent advances include enzymatic cascades for one-pot synthesis and machine learning-guided optimization of reaction conditions . These approaches reduce step counts and improve yields to >80% in preclinical trials.

Q & A

Basic Question: How can researchers optimize the synthesis of this compound given its structural complexity?

Category: Synthesis & Characterization
Answer:
The compound’s synthesis requires meticulous control of reaction conditions due to its multiple stereocenters and functional groups (e.g., acetamido, hydroxyl, and 4-nitrophenoxy). Key strategies include:

  • Orthogonal Protecting Groups : Use acetyl or benzyl groups to protect hydroxyl and amine functionalities during glycosylation or esterification steps, as described in analogous syntheses of acetamido-containing oxane derivatives .
  • Stepwise Coupling : Employ sequential glycosylation reactions, verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to ensure correct stereochemistry at each chiral center .
  • Characterization : Confirm intermediate structures using nuclear magnetic resonance (NMR) to resolve stereochemistry and mass spectrometry (MS) for molecular weight validation .

Advanced Question: What experimental approaches resolve contradictions in reported bioactivity data for structurally similar compounds?

Category: Data Analysis & Biological Activity
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from variations in assay conditions or target specificity. To address this:

  • Dose-Response Profiling : Conduct assays across a broad concentration range (e.g., 0.1–100 µM) to identify therapeutic windows and rule off-target effects.
  • Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for enzymes like glycosyltransferases, which interact with acetamido and hydroxyl groups .
  • Comparative Studies : Benchmark results against structurally similar compounds with well-documented mechanisms, such as 4-nitrophenoxy derivatives, to isolate the role of substituents .

Basic Question: What analytical techniques are critical for verifying the compound’s stereochemical purity?

Category: Structural Elucidation
Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} heteronuclear single quantum coherence (HSQC) and nuclear Overhauser effect (NOE) experiments to confirm spatial arrangements of hydroxyl and acetamido groups .
  • X-ray Crystallography : Resolve absolute configuration for crystalline intermediates, particularly at the (1R,2R)-1,2,3-trihydroxypropyl moiety .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments for non-crystalline samples .

Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?

Category: Computational Chemistry
Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the 4-nitrophenoxy group and hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) using force fields like CHARMM or AMBER .
  • Docking Studies : Screen against carbohydrate-active enzyme (CAZy) databases to identify potential glycosidase or glycosyltransferase targets, leveraging hydrogen-bonding motifs of the acetamido and hydroxyl groups .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states for enzymatic reactions involving the carboxylic acid moiety .

Advanced Question: How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Category: Stability & Degradation
Answer:

  • pH-Dependent Stability : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via HPLC. The 4-nitrophenoxy group is prone to hydrolysis under alkaline conditions .
  • Oxidative Stress Tests : Expose to reactive oxygen species (ROS) and quantify byproducts (e.g., nitro-reduced derivatives) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Metabolic Stability : Use liver microsome assays to assess susceptibility to cytochrome P450-mediated oxidation, particularly at the trihydroxypropyl chain .

Basic Question: What strategies mitigate challenges in isolating this compound from reaction mixtures?

Category: Purification
Answer:

  • Flash Chromatography : Optimize solvent gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) to separate polar hydroxylated byproducts .
  • Countercurrent Chromatography (CCC) : Utilize for large-scale purification, capitalizing on the compound’s partition coefficient in biphasic solvent systems .
  • Crystallization : Induce crystallization using acetone/water mixtures, leveraging the carboxylic acid group’s solubility profile .

Advanced Question: How can researchers integrate this compound into a theoretical framework for glycobiology studies?

Category: Theoretical & Methodological Design
Answer:

  • Link to Glycosylation Pathways : Investigate its role as a substrate analog in O-linked β-N-acetylglucosamine (O-GlcNAc) modification, guided by structural similarities to known GlcNAc-containing molecules .
  • Hypothesis-Driven Assays : Test its impact on cellular processes like apoptosis or inflammation using knockout cell lines deficient in specific glycosidases .
  • Systems Biology Modeling : Incorporate kinetic parameters (e.g., KmK_m and kcatk_{cat}) into metabolic flux models to predict downstream effects on glycan biosynthesis .

Advanced Question: What methodologies validate the compound’s role in modulating enzyme allostery?

Category: Mechanistic Studies
Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays with and without the compound to detect changes in VmaxV_{max} or KmK_m, indicative of allosteric modulation .
  • Cryo-Electron Microscopy (cryo-EM) : Resolve structural changes in target enzymes (e.g., conformational shifts in catalytic domains) upon compound binding .
  • Fluorescence Resonance Energy Transfer (FRET) : Monitor real-time conformational dynamics using labeled enzyme constructs .

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